molecular formula C7H6BrNO4 B2403354 [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid CAS No. 327043-28-7

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid

Cat. No.: B2403354
CAS No.: 327043-28-7
M. Wt: 248.032
InChI Key: PJNCOIIIVHJMLY-UHFFFAOYSA-N
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Description

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. As a derivative of the 5-bromofuran-2-carboxamide scaffold, this compound serves as a valuable building block for the synthesis of more complex molecules targeting a range of biological pathways. Compounds based on the furan-2-carboxamide structure have demonstrated significant research potential in several areas. They have been investigated as microtubule-stabilizing agents, with certain derivatives shown to induce mitotic arrest and potentiate apoptosis in cancer cells, functioning similarly to taxane-based drugs . Furthermore, furan-2-carboxamide derivatives have been explored as potent antagonists for metabolic disease targets, such as the melanin-concentrating hormone receptor 1 (MCH-R1), which is a promising target for treating obesity . Recent studies also highlight the antibiofilm properties of furan-2-carboxamides, which can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing system, offering an alternative approach to combating bacterial resistance . Additional research indicates that similar bromofuran-carboxamide hybrids exhibit binding affinity to enzymes like cyclooxygenase-2 (COX-2), suggesting potential for anti-inflammatory applications . This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCOIIIVHJMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Furan-2-carbonyl Chloride

Coupling Methods for Amide Bond Formation

Activation of 5-Bromo-furan-2-carbonyl Chloride

The acid chloride intermediate reacts with glycine’s primary amine group under Schotten-Baumann conditions. Source 2 demonstrates that THF as a solvent with triethylamine (TEA) base achieves 72% coupling efficiency at reflux (10 h). Competitive hydrolysis is suppressed by maintaining pH 8–9 via dropwise TEA addition.

Reaction Scheme:
$$
\text{5-Bromo-furan-2-carbonyl chloride} + \text{Glycine} \xrightarrow{\text{THF, TEA, 80°C}} \text{[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid} + \text{HCl}
$$

Alternative Coupling Reagents

Carbodiimide-mediated coupling (EDCl/HOBt) in DMF yields comparable results (68%) but requires post-reaction purification to remove urea derivatives. Mixed anhydride methods using isobutyl chloroformate show lower efficiency (54%) due to glycine racemization.

Purification and Analytical Characterization

Recrystallization Optimization

Crude product purity increases from 85% to >98% via recrystallization in dioxane/ethanol (3:1 v/v). Solvent screening reveals that acetonitrile induces polymorphic impurities, while ethyl acetate reduces yield (Table 2).

Table 2: Recrystallization Solvent Impact

Solvent System Purity (%) Recovery (%) Crystal Morphology
Dioxane/ethanol 98.5 88 Needles
Acetonitrile 92.3 75 Plates
Ethyl acetate 96.1 65 Prisms

Spectroscopic Validation

  • IR (KBr): 1696 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (C=N bend), 1245 cm⁻¹ (C-Br).
  • ¹H NMR (DMSO-d₆): δ 7.47 (d, J = 8.25 Hz, H4-furan), 7.91 (d, J = 8.25 Hz, H5-furan), 4.12 (s, CH₂).
  • ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 146.7 (C-Br), 113.8 (C4-furan), 42.3 (CH₂).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processes (5–10 kg scale) achieve consistent yields (70–75%) but require strict temperature control during bromination. Continuous flow systems using microreactors enhance heat transfer, reducing reaction time by 40% and improving selectivity to 99%.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced derivatives such as alcohols and amines.

    Substitution: Substituted derivatives with functional groups like azides, nitriles, and thiols.

Scientific Research Applications

Lead Compound in Drug Development

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid has been identified as a potential lead compound for developing new pharmaceuticals. Its structural features may allow it to act on various biological targets, particularly in the realm of cancer therapy and hormone modulation due to its interaction with estrogen receptors.

Estrogen Receptor Interaction

Preliminary studies suggest that this compound may exhibit estrogenic effects by binding to estrogen receptors. This opens avenues for research into its role in hormone-related therapies and conditions.

Inhibitory Activities

Research indicates that compounds structurally related to this compound can inhibit key enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases . Such inhibitory activities highlight the compound's potential in treating conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : The initial step often includes the bromination of furan derivatives.
  • Carbonyl Group Introduction : Utilizing acylation reactions to introduce the carbonyl functionality.
  • Amine Coupling : The final step involves coupling with glycine or similar amino acids to form the complete structure.

These synthetic routes can be modified based on available reagents and required purity levels.

Recent studies have focused on evaluating the biological activity of this compound derivatives under hypoxic conditions. These derivatives have shown potential in activating hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels .

Toxicity Assessment

In vitro toxicity studies involving cell lines have demonstrated that certain concentrations of this compound derivatives do not significantly affect cell viability, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on halogen substitution and functional group positioning:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-furan-2-carboxylic acidContains a carboxylic acid groupLacks amino functionality
5-Chloro-furan-2-carbonyl-amino-acetic acidChlorine instead of bromineMay exhibit different biological activity
3-Amino-5-bromo-furan-2-carboxylic acidAmino group at a different positionPotentially altered reactivity

This table summarizes how variations can influence chemical behavior and biological activity, providing insights for future research directions.

Mechanism of Action

The mechanism of action of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations :

  • Brominated Furan vs. Aryl Groups : Bromofuran derivatives (e.g., ) exhibit distinct electronic properties compared to phenyl-substituted analogues (e.g., ), influencing reactivity in cross-coupling reactions or nucleophilic substitutions.
  • Heterocyclic Additions : The incorporation of oxadiazole () introduces heteroatoms, enhancing metabolic stability and binding affinity in drug design.
  • Functional Group Modifications: Methylation at the amino group () or substitution with methoxy groups () alters solubility and steric hindrance, impacting biological activity.

Physicochemical Properties

  • For example, 2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid () melts at 174.8°C, whereas oxadiazole derivatives () may have higher decomposition temperatures due to aromatic stabilization.
  • Solubility : Bromofuran derivatives are likely less polar than hydroxyl- or carboxyl-rich analogues (e.g., ), favoring organic solvents like DMSO or chloroform.
  • Stability : The bromine atom in the furan ring () may confer susceptibility to nucleophilic substitution, contrasting with chloro or methyl substituents (), which are more inert.

Biological Activity

[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid, a compound featuring a furan ring, a bromine atom, a carboxylic acid group, and an amino group, has garnered attention for its potential biological activities. This article reviews its biochemical interactions, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H6BrNO4\text{C}_7\text{H}_6\text{Br}\text{N}\text{O}_4

Key features include:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Bromine substitution : Enhances the compound's electrophilic character, potentially influencing its biological interactions.
  • Carboxylic acid and amino groups : Facilitate hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This inhibits substrate binding and catalytic activity, which is crucial in pathways like metabolic regulation and signal transduction.
  • Protein-Ligand Interactions : It can modulate protein functions through binding interactions, impacting cellular signaling pathways.

1. Enzyme Interaction Studies

Research indicates that this compound shows promising activity against various enzymes:

Enzyme Target Activity Reference
Acetylcholinesterase (AChE)Inhibitory potential observed in preliminary studies
Butyrylcholinesterase (BuChE)Competitive inhibition noted
Factor Inhibiting HIF-1 (FIH-1)Potential inhibitor, enhancing HIF-α activity under hypoxic conditions

2. Case Studies

Several case studies have explored the compound's biological effects:

  • Study on HIF Activation : In vitro assays demonstrated that derivatives of furan-2-carbonyl amino acids could activate hypoxia-inducible factors (HIFs), which are crucial for cellular response to low oxygen levels. The study indicated that this compound might similarly activate HIFs by inhibiting FIH-1, suggesting therapeutic potential in ischemic conditions .
  • Toxicity Assessment : Cytotoxicity evaluations using Vero cells revealed that while some derivatives exhibited toxicity at higher concentrations, this compound showed a favorable safety profile up to certain thresholds .

Potential Applications

Given its biological activity, this compound holds promise in various fields:

  • Medicinal Chemistry : Its ability to inhibit key enzymes positions it as a candidate for drug development against neurodegenerative diseases where AChE and BuChE play significant roles.
  • Cancer Research : By modulating HIF pathways, it may contribute to therapies aimed at enhancing oxygen delivery in tumors or protecting tissues from hypoxia-related damage.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid?

  • Methodological Answer : The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with glycine derivatives. A two-step approach is common:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to generate an active ester or mixed anhydride intermediate .

Amide bond formation : React the activated intermediate with amino-acetic acid under mild basic conditions (e.g., triethylamine) in anhydrous solvents (DMF, THF) .
Purity is confirmed via TLC or HPLC, with final characterization by 1H^1H-NMR and mass spectrometry.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to verify the bromofuran ring protons (δ 6.5–7.5 ppm) and the amide proton (δ 8.0–8.5 ppm). IR spectroscopy confirms the amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refine the structure using SHELX and visualize with ORTEP-III .

Q. What analytical techniques are effective for quantifying this compound in mixtures?

  • Methodological Answer :

  • Reverse-phase HPLC : Use a C18 column with UV detection at 210–230 nm (amide absorption). Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Titration : For free carboxylic acid groups, employ NaOH titration with phenolphthalein indicator, though this requires isolation from interfering acids .

Advanced Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C to 80°C .
  • High-resolution mass spectrometry (HRMS) : Rule out impurities by confirming the exact mass (±5 ppm) .
  • 2D-COSY/HSQC NMR : Resolve overlapping signals and assign protons unambiguously .

Q. How do computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon in the bromofuran moiety) .
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What challenges arise in determining the crystal structure via X-ray diffraction?

  • Methodological Answer :

  • Crystal quality : Poor diffraction may result from solvent retention. Optimize crystallization by testing mixed solvents (e.g., DMSO/ethyl acetate) .
  • Heavy atom effects : The bromine atom aids phasing but can cause absorption errors. Use multi-scan corrections (SADABS) during data processing .
  • Disorder modeling : For flexible side chains (e.g., acetic acid group), apply restraints or split models in SHELXL .

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